molecular formula C5H11ClN2O2 B13660000 (S)-Piperazine-2-carboxylic acid hydrochloride

(S)-Piperazine-2-carboxylic acid hydrochloride

Cat. No.: B13660000
M. Wt: 166.60 g/mol
InChI Key: KIUVRQJNCIUBJN-WCCKRBBISA-N
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Description

(S)-Piperazine-2-carboxylic acid hydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a carboxylic acid group and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Piperazine-2-carboxylic acid hydrochloride typically involves the reaction of piperazine with chloroacetic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a hydrochloride salt. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product formation.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters. The final product is purified through crystallization or recrystallization techniques to obtain the hydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

(S)-Piperazine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives of piperazine.

    Reduction: Alcohol derivatives of piperazine.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

(S)-Piperazine-2-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-Piperazine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Piperazine-1-carboxylic acid hydrochloride
  • Piperazine-2,5-dicarboxylic acid hydrochloride
  • N-Methylpiperazine-2-carboxylic acid hydrochloride

Uniqueness

(S)-Piperazine-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and chemical reactivity. The presence of the carboxylic acid group and the hydrochloride salt also contributes to its distinct properties compared to other piperazine derivatives.

Properties

Molecular Formula

C5H11ClN2O2

Molecular Weight

166.60 g/mol

IUPAC Name

(2S)-piperazine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C5H10N2O2.ClH/c8-5(9)4-3-6-1-2-7-4;/h4,6-7H,1-3H2,(H,8,9);1H/t4-;/m0./s1

InChI Key

KIUVRQJNCIUBJN-WCCKRBBISA-N

Isomeric SMILES

C1CN[C@@H](CN1)C(=O)O.Cl

Canonical SMILES

C1CNC(CN1)C(=O)O.Cl

Origin of Product

United States

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